![molecular formula C26H24N2O6S B2508467 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866588-86-5](/img/structure/B2508467.png)
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic therapies. This article synthesizes current research findings on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure with a benzenesulfonyl group and a dimethoxyphenyl moiety, contributing to its pharmacological properties. The presence of the quinoline core is significant for its biological activity, as many quinoline derivatives are known for their diverse therapeutic effects.
Anti-inflammatory and Analgesic Properties
Recent studies have evaluated the compound's efficacy as a multitarget inhibitor against cyclooxygenase (COX)-2 and lipoxygenase (5-LOX), as well as transient receptor potential vanilloid 1 (TRPV1) channels.
- Inhibition Potency :
- COX-2: IC50 = 0.011 μM
- 5-LOX: IC50 = 0.046 μM
- TRPV1: IC50 = 0.008 μM
These results indicate that the compound exhibits potent inhibitory activity against these targets, which are crucial in the inflammatory response .
Pharmacokinetics
A pharmacokinetic study conducted in SD rats demonstrated favorable absorption and bioavailability of the compound:
- Cmax : 5807.18 ± 2657.83 ng/mL
- Clearance (CL) : 3.24 ± 1.47 mL/min/kg
- Bioavailability (F) : 96.8%
This profile suggests that the compound could be effectively administered orally with high systemic exposure .
In Vivo Efficacy
In vivo studies have shown that the compound can significantly reduce pain in formalin-induced pain models and inhibit capsaicin-induced ear edema, highlighting its potential as an analgesic agent .
The anti-inflammatory effects are likely mediated through the inhibition of COX-2 and LOX pathways, which play pivotal roles in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, TRPV1 antagonism may contribute to its analgesic properties by blocking pain signaling pathways.
Comparative Analysis with Other Compounds
A comparison table of selected compounds with similar pharmacological profiles is presented below:
Compound Name | Target | IC50 (μM) | Bioavailability (%) | Route of Administration |
---|---|---|---|---|
Compound A | COX-2 | 0.011 | 96.8 | Oral |
Compound B | COX-2/LOX | 0.023 | Not reported | Oral |
Compound C | TRPV1 | 0.008 | Not reported | Oral |
Case Studies
Several case studies have demonstrated the effectiveness of similar quinoline derivatives in treating inflammatory conditions:
- Study on Quinoline Derivatives : A group of quinoline-based compounds showed significant anti-inflammatory effects in rat models of arthritis.
- Clinical Trials : Preliminary clinical trials indicated that patients receiving treatments based on similar compounds reported reduced pain levels and improved quality of life.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-9-11-22-20(13-17)26(30)24(35(31,32)19-7-5-4-6-8-19)15-28(22)16-25(29)27-21-14-18(33-2)10-12-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLMDKCXJJYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.